N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide

Crystallinity Purity Specification Physical Property

This fluorinated aromatic amine features an ortho-amino group essential for diazotization, condensation, and cyclization—transformations inaccessible to non-amino analogs. With LogP 2.10 and PSA 55.12 Ų, it delivers tailored hydrophilicity and hydrogen-bonding capacity for medicinal chemistry, SAR exploration, and anti-inflammatory candidate synthesis. Supplied at ≥98% purity to ensure reproducible results in demanding synthetic workflows.

Molecular Formula C9H9F3N2O
Molecular Weight 218.18 g/mol
CAS No. 1579-89-1
Cat. No. B072877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Amino-3-(trifluoromethyl)phenyl)acetamide
CAS1579-89-1
Molecular FormulaC9H9F3N2O
Molecular Weight218.18 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)N)C(F)(F)F
InChIInChI=1S/C9H9F3N2O/c1-5(15)14-6-2-3-8(13)7(4-6)9(10,11)12/h2-4H,13H2,1H3,(H,14,15)
InChIKeyQMCLCXKXDXBQLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide CAS 1579-89-1: Sourcing Grade and Structural Context for Scientific Procurement


N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide (CAS 1579-89-1), also known as 5-acetamido-2-aminobenzotrifluoride, is a fluorinated aromatic amine with the molecular formula C₉H₉F₃N₂O and molecular weight 218.18 g/mol . The compound features a trifluoromethyl group positioned ortho to a primary aromatic amine and para to an acetamide moiety, with a reported LogP of 2.10 and topological polar surface area (PSA) of 55.12 Ų . It is typically supplied as a beige to light brown powder with purity specifications ≥98% and is recognized as an organic synthesis intermediate and pharmaceutical building block [1].

Why Generic Substitution Fails for N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide CAS 1579-89-1: The Ortho-Amino and LogP Distinction


Generic substitution of 4'-amino-3'-(trifluoromethyl)acetanilide with simpler trifluoromethyl acetanilides such as 4'-(trifluoromethyl)acetanilide (CAS 349-97-3) is not functionally equivalent. The presence of the ortho-amino group fundamentally alters the compound's hydrogen-bonding capacity (PSA 55.12 Ų vs. 29.10 Ų for the unsubstituted analog) and lipophilicity profile (LogP 2.10 vs. 3.72) [1]. This structural difference changes both the compound's reactivity as a synthetic building block and its physicochemical behavior in biological or formulation contexts. The quantitative distinctions in solubility, crystallinity, and amine-derived derivatization potential presented in Section 3 demonstrate that procurement specifications for specific reactions or applications cannot be met by substituting a non-amino analog.

N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide CAS 1579-89-1: Quantitative Differentiation Evidence Versus Structural Analogs


Melting Point and Crystalline Purity: Differentiating N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide from Non-Amino Trifluoromethyl Acetanilides

The melting point of 4'-amino-3'-(trifluoromethyl)acetanilide is 119 °C, which is markedly lower than that of 4'-(trifluoromethyl)acetanilide (153–155 °C) . This 34–36 °C difference directly reflects the disruption of crystal packing imparted by the ortho-amino substituent and its hydrogen-bonding capacity.

Crystallinity Purity Specification Physical Property

LogP and Hydrophilic-Lipophilic Balance: Quantifying the Ortho-Amino Effect on Partition Behavior

4'-Amino-3'-(trifluoromethyl)acetanilide has a reported LogP of 2.10, whereas 4'-(trifluoromethyl)acetanilide has an XLogP3 of 2.3 (experimental LogP ~3.72 reported elsewhere) [1]. The reduction in LogP reflects the hydrophilic contribution of the ortho-amino group, which increases aqueous solubility relative to the non-amino analog.

Lipophilicity LogP Physicochemical Property

Hydrogen Bond Donor Capacity: Structural Implication for Derivatization and Binding Interactions

The topological polar surface area (PSA) of 4'-amino-3'-(trifluoromethyl)acetanilide is 55.12 Ų, nearly double the PSA of 4'-(trifluoromethyl)acetanilide (29.10 Ų) [1]. This difference arises from the presence of the primary aromatic amine, which contributes one additional hydrogen bond donor.

Hydrogen Bonding PSA Derivatization

Moisture Sensitivity and Storage Handling: Ortho-Amino Derivative Shows Hygroscopic Character Absent in Non-Amino Analog

4'-Amino-3'-(trifluoromethyl)acetanilide is classified as moisture-sensitive and hygroscopic, requiring storage under inert gas [1]. In contrast, 4'-(trifluoromethyl)acetanilide is reported as stable at room temperature without special atmospheric protection . This difference is attributed to the ortho-amino group, which can absorb ambient moisture and undergo slow oxidation.

Stability Storage Condition Hygroscopicity

Synthetic Versatility: Ortho-Amino Group Enables Derivatization Pathways Unavailable to Non-Amino Trifluoromethyl Acetanilides

The ortho-amino group in 4'-amino-3'-(trifluoromethyl)acetanilide provides a nucleophilic site for diazotization, acylation, sulfonylation, and condensation reactions that are entirely absent in 4'-(trifluoromethyl)acetanilide . This enables the synthesis of benzimidazoles, quinazolines, and various heterocyclic scaffolds via amine-directed transformations.

Synthetic Intermediate Derivatization Reactivity

LogP Comparison Across Trifluoromethyl Acetanilide Positional Isomers: Ortho-Amino Derivative Shows Highest Hydrophilicity in Class

Among structurally related trifluoromethyl acetanilide analogs, 4'-amino-3'-(trifluoromethyl)acetanilide (LogP 2.10) exhibits the lowest lipophilicity, compared to 4'-(trifluoromethyl)acetanilide (XLogP3 2.3), 3'-(trifluoromethyl)acetanilide (XLogP3 2.3), and 2'-(trifluoromethyl)acetanilide (XLogP3 2.1–2.3) [1][2][3].

LogP Positional Isomer Hydrophilicity

N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide CAS 1579-89-1: Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Pharmaceutical Intermediate for Fluorinated Heterocycle Synthesis Requiring Ortho-Amino Derivatization

This compound is optimally deployed as a synthetic building block in medicinal chemistry campaigns where the ortho-amino group is required for diazotization, condensation, or cyclization to form nitrogen-containing heterocycles. Non-amino analogs such as 4'-(trifluoromethyl)acetanilide lack the requisite nucleophilic amine and cannot participate in these amine-directed transformations .

Lead Optimization for Anti-inflammatory Scaffolds Requiring Trifluoromethyl-Enhanced Potency

Trifluoroacetanilide derivatives have demonstrated anti-inflammatory activity comparable to or exceeding that of indomethacin and phenylbutazone in animal models [1]. 4'-Amino-3'-(trifluoromethyl)acetanilide serves as a key intermediate in developing anti-inflammatory and analgesic drug candidates, with the trifluoromethyl group contributing to metabolic stability and target engagement .

Chromatography and Formulation Studies Leveraging Distinct LogP and PSA Profile

The compound's LogP of 2.10 and PSA of 55.12 Ų distinguish it from non-amino trifluoromethyl acetanilides (LogP ~2.3–3.7, PSA ~29 Ų), making it suitable for studies where higher hydrophilicity and increased hydrogen-bonding capacity are required [1]. Applications include reversed-phase chromatography method development, solubility assessments, and permeability assays where the amino group alters retention and partitioning behavior.

Aromatic Amine Building Block for Sulfonamide, Amide, and Urea Library Synthesis

The presence of a primary aromatic amine ortho to a trifluoromethyl group makes this compound a valuable precursor for generating diverse compound libraries via N-functionalization. It can be converted to sulfonamides, secondary amides, ureas, and carbamates, enabling structure-activity relationship (SAR) exploration around the trifluoromethyl-substituted aromatic core .

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